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Compound of Interest

Compound Name:
Dimethyl trans-1,2-

cyclopropanedicarboxylate

Cat. No.: B1352631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dimethyl trans-1,2-cyclopropanedicarboxylate (CAS No. 826-35-7). The information

detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, is essential for the identification, characterization, and quality control

of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for dimethyl trans-1,2-
cyclopropanedicarboxylate. It is important to note that while extensive efforts have been

made to provide accurate experimental data, some values are based on typical ranges

observed for similar chemical structures and data available for analogous compounds due to

the limited availability of complete, publicly accessible experimental spectra for the target

molecule itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Protons
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Methoxy (6H) ~3.7 Singlet N/A

Cyclopropyl CH (2H) ~2.1 - 2.3 Multiplet

Cyclopropyl CH₂ (2H) ~1.3 - 1.5 Multiplet

¹³C NMR (Carbon-13 NMR) Data

Carbon Chemical Shift (δ) ppm

Carbonyl (C=O) ~172

Methoxy (OCH₃) ~52

Cyclopropyl CH ~22

Cyclopropyl CH₂ ~15

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are

referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ester carbonyl) stretch ~1730 Strong

C-H (sp³) stretch ~2950-3000 Medium

C-O (Ester) stretch ~1170-1250 Strong

Cyclopropane C-H stretch ~3050 Medium

Mass Spectrometry (MS)
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m/z Interpretation Relative Abundance

158 [M]⁺ (Molecular ion)

127 [M - OCH₃]⁺

99 [M - COOCH₃]⁺

59 [COOCH₃]⁺

Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry

(GC-MS) with electron ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of liquid dimethyl trans-1,2-cyclopropanedicarboxylate is

dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Parameters:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 30-45°
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Acquisition time: 3-4 s

Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy Protocol:

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

Parameters:

Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1-2 s

Spectral width: -5 to 220 ppm

Decoupling: Proton decoupled.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

A single drop of dimethyl trans-1,2-cyclopropanedicarboxylate is placed on the surface of

a clean, dry salt plate (e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin, uniform liquid film.

FTIR Spectroscopy Protocol:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Number of scans: 16-32
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Resolution: 4 cm⁻¹

Spectral range: 4000-400 cm⁻¹

A background spectrum of the clean, empty salt plates is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

A dilute solution of dimethyl trans-1,2-cyclopropanedicarboxylate is prepared in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

The sample is introduced into the gas chromatograph (GC) via an autosampler.

GC-MS Protocol:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector temperature: 250°C.

Oven temperature program: Initial temperature of 50°C, ramped to 250°C at a rate of

10°C/min.

Carrier gas: Helium at a constant flow rate.

MS Parameters:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-400.

Scan speed: 1-2 scans/second.
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Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a liquid organic compound.
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Caption: Logical flow from spectroscopic data to structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl trans-1,2-
cyclopropanedicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1352631#dimethyl-trans-1-2-
cyclopropanedicarboxylate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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